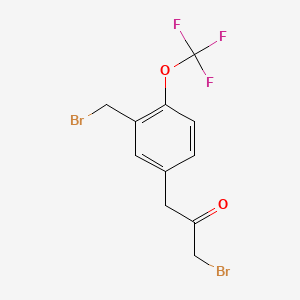![molecular formula C14H12FN3 B14065070 [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile: is a chemical compound with the molecular formula C14H12FN3 This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a benzylidene group attached to a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile typically involves the condensation of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds, which are valuable in medicinal chemistry .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidine ring .
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target site .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile
- 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid
- 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde
Comparison: Compared to its analogs, [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is unique due to the presence of the benzylidene and propanedinitrile groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C14H12FN3 |
|---|---|
Molekulargewicht |
241.26 g/mol |
IUPAC-Name |
2-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12FN3/c15-13-8-11(7-12(9-16)10-17)3-4-14(13)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2 |
InChI-Schlüssel |
QOHPSRQZAAFMBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C(C#N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


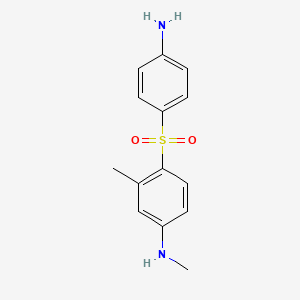

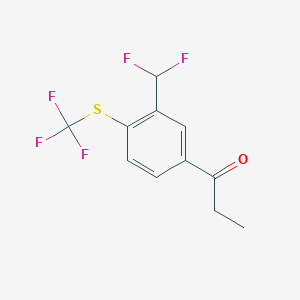

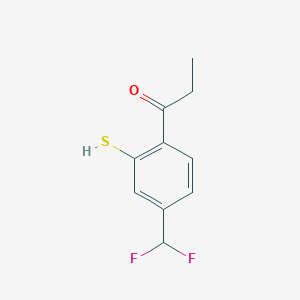
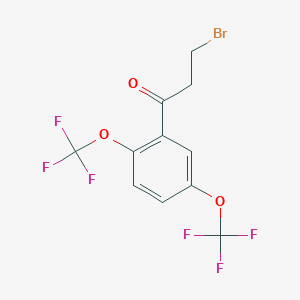

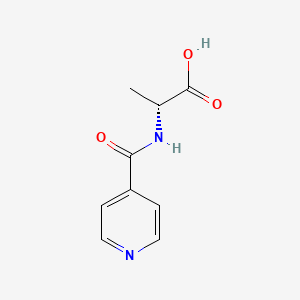
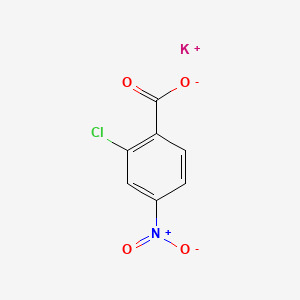

![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
